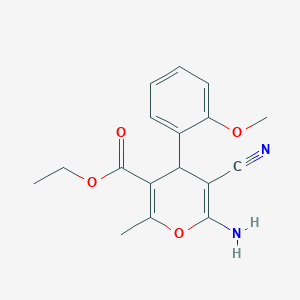

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルは、ピラン誘導体のクラスに属する複雑な有機化合物です。ピラン誘導体は、その多様な生物活性で知られており、医薬品化学において広く研究されています。

準備方法

合成ルートと反応条件

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルの合成は、通常、多成分反応を含みます。 一般的な方法の1つは、アルデヒド、アミン、マロンニトリル、ジメチルアセチレンジカルボン酸を、水性エタノール溶液中でメグルミンなどの触媒の存在下で反応させることを含みます 。このワンポット合成は効率的で環境に優しく、高収率と短い反応時間を提供します。

工業生産方法

この化合物の工業生産方法は、広範囲にわたって文書化されていません。グリーンケミストリーの原則、たとえば、再利用可能な触媒や無毒の溶媒の使用は、持続可能性と費用対効果を確保するために採用される可能性が高いです。

化学反応の分析

反応の種類

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を受けることができます。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲン。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が得られる場合があり、還元によりアルコールが得られる場合があります。

科学研究への応用

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗がん作用や抗菌作用など、その潜在的な生物活性について研究されています。

医学: 特に抗炎症作用と抗酸化作用について、創薬におけるその潜在的な用途について調査されています。

科学的研究の応用

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

作用機序

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。詳細な研究は限られていますが、酵素活性を調節し、細胞受容体と相互作用することでその効果を発揮すると考えられています。これらの相互作用は、細胞増殖の阻害や癌細胞のアポトーシスの誘導など、さまざまな生物学的反応につながる可能性があります。

類似の化合物との比較

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルは、以下のような他のピラン誘導体と比較できます。

6-アミノ-5-シアノ-4-アリール-2,4-ジヒドロピラノ[2,3-c]ピラゾール-3-カルボン酸メチル: これらの化合物も有意な生物活性を示し、同様の多成分反応を使用して合成されます.

官能基化ジヒドロピリジン: これらの化合物は構造的に類似しており、降圧作用や抗がん作用など、幅広い生物活性について研究されています.

6-アミノ-5-シアノ-4-(2-メトキシフェニル)-2-メチル-4H-ピラン-3-カルボン酸エチルの独自性は、その特定の官能基にあり、それによって独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar multi-component reactions.

Functionalized dihydropyridines: These compounds are structurally similar and have been studied for their wide range of biological activities, including antihypertensive and anticancer properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

特性

分子式 |

C17H18N2O4 |

|---|---|

分子量 |

314.34 g/mol |

IUPAC名 |

ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)12(9-18)15(14)11-7-5-6-8-13(11)21-3/h5-8,15H,4,19H2,1-3H3 |

InChIキー |

CLRQYEJLDPFVJT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)

![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)

![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)

![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)

![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)

![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)